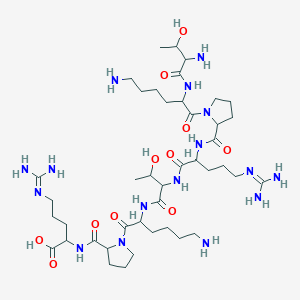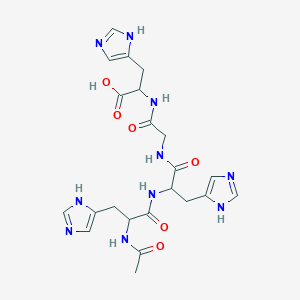
1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride is a chemical compound with the molecular formula C6H8ClF2N and a molecular weight of 167.58 g/mol . This compound is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclobutanamine ring, with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclobutanone with ethynylmagnesium bromide to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride can be compared with similar compounds such as:
1-Ethynyl-3,3-difluoro-cyclobutanol: Similar structure but with a hydroxyl group instead of an amine.
3,3-Difluorocyclobutanamine: Lacks the ethynyl group, resulting in different reactivity and applications.
1-Ethynyl-3-fluoro-cyclobutanamine:
The uniqueness of this compound lies in its combination of an ethynyl group and two fluorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8ClF2N |
|---|---|
Molekulargewicht |
167.58 g/mol |
IUPAC-Name |
1-ethynyl-3,3-difluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F2N.ClH/c1-2-5(9)3-6(7,8)4-5;/h1H,3-4,9H2;1H |
InChI-Schlüssel |
BDHSBSTVXZTIIV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC(C1)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)



![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)


![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)

